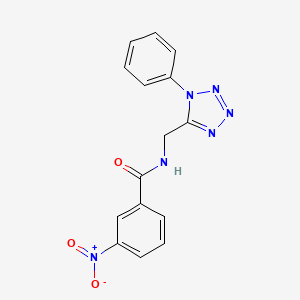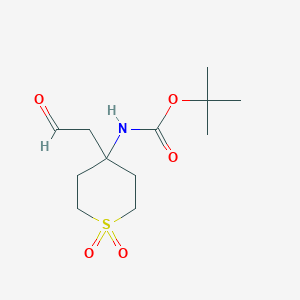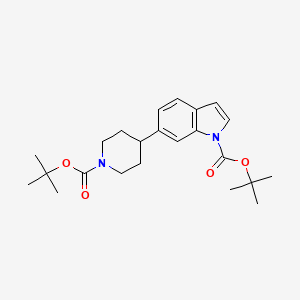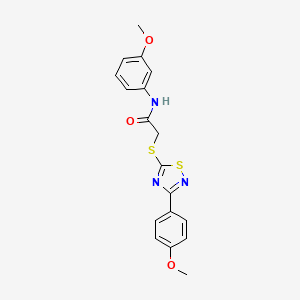
3-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . The tetrazole ring system has attracted much attention in medicinal chemistry . Tetrazoles are used as plant growth regulators, herbicides, and fungicides in agriculture and as stabilizers in photography and photoimaging .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .Physical And Chemical Properties Analysis
Tetrazoles show melting point temperature at 155–157°C . On heating, tetrazoles decomposed and emit toxic nitrogen fumes . Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks . It involves exothermic reactions with reducing agents . On heating or burning, it releases carbon monoxide, carbon dioxide, and harmful nitrogen oxide . Tetrazole dissolves in water, acetonitrile, etc .Aplicaciones Científicas De Investigación
Molecular Structure and Hydrogen Bonding
One study focuses on the hydrogen bonding and molecular structure of similar compounds, indicating the importance of understanding molecular interactions for developing pharmaceutical agents. For instance, research on methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomeric methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate shows complex hydrogen bonding patterns that could influence molecular recognition processes in biological systems (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Coordination Networks and Nonlinear Optical Properties
Another area of interest is the development of coordination networks with potential applications in materials science. Tetrazole-yl acylamide tectons, similar in structure to 3-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide, have been used to construct coordination networks with significant second harmonic generation efficiencies, hinting at applications in nonlinear optics and materials engineering (Liao et al., 2013).
Antimicrobial and Antiproliferative Activities
Compounds with a structural resemblance to this compound have also been studied for their antimicrobial and antiproliferative activities. For example, N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides exhibit promising in vitro antibacterial and antifungal activities, as well as antiproliferative effects against various cancer cell lines, suggesting a potential in drug discovery and development (Kumar et al., 2012).
Allosteric Modulation of Neuroreceptors
Additionally, derivatives of benzamides, like CDPPB and its analogues, have been explored for their role in allosterically modulating metabotropic glutamate receptors, indicating potential applications in neuropharmacology and the treatment of neurological disorders (de Paulis et al., 2006).
Mecanismo De Acción
Target of Action
It is known that tetrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . They have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
Tetrazole derivatives are known to exhibit a broad range of biological effects . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical Pathways
It is known that tetrazole derivatives have diverse biological activities and can interact with various biochemical pathways .
Pharmacokinetics
Tetrazole derivatives are known to offer a more appreciative pharmacokinetic profile and play the role of metabolically stable substitute for carboxylic acid functional group .
Result of Action
Tetrazole derivatives are known to exhibit a broad range of biological effects .
Action Environment
It is known that tetrazole derivatives are highly thermally stable .
Propiedades
IUPAC Name |
3-nitro-N-[(1-phenyltetrazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O3/c22-15(11-5-4-8-13(9-11)21(23)24)16-10-14-17-18-19-20(14)12-6-2-1-3-7-12/h1-9H,10H2,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWGFJVKVBKWLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[1-(4-Chloro-2-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2810457.png)




![Ethyl 5-[(2,4-dimethoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2810465.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2810466.png)
![[4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B2810467.png)
![1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one](/img/structure/B2810469.png)
![ethyl 4-[5-[(E)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2810474.png)
![Tert-butyl N-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-1-phenylethyl]-N-methylcarbamate](/img/structure/B2810475.png)
![6-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridazin-3-one](/img/structure/B2810476.png)
![N-(2,4-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2810477.png)
